molecular formula C17H20BrN3OS B4933560 (4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

(4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

Cat. No.: B4933560
M. Wt: 394.3 g/mol
InChI Key: OKUHIQRMCDSHNR-UHFFFAOYSA-N
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Description

(4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a thiophene ring substituted with a bromine atom and a propyl group, as well as a piperazine ring substituted with a pyridine moiety

Properties

IUPAC Name

(4-bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3OS/c1-2-5-14-13(18)12-15(23-14)17(22)21-10-8-20(9-11-21)16-6-3-4-7-19-16/h3-4,6-7,12H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUHIQRMCDSHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the thiophene and piperazine intermediates. The thiophene intermediate can be synthesized by bromination of 5-propylthiophene, followed by a Friedel-Crafts acylation to introduce the methanone group. The piperazine intermediate is prepared by reacting 4-pyridinecarboxaldehyde with piperazine under reductive amination conditions. The final step involves coupling the two intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and acylation steps, as well as the development of more efficient catalysts for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanone group can be reduced to a methanol group.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methanol derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in the study of receptor-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-5-propylthiophen-2-yl)-(2-methylpiperidin-1-yl)methanone
  • (4-Bromo-5-propylthiophen-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Uniqueness

(4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is unique due to its combination of a thiophene ring with a bromine atom and a propyl group, along with a piperazine ring substituted with a pyridine moiety. This unique structure provides it with distinct chemical and biological properties that are not found in similar compounds.

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